5,6-dimethoxy-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide
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Overview
Description
5,6-Dimethoxy-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole core, functionalization of the indole ring, and coupling with the thiadiazole moiety. Common reagents used in these reactions include:
Indole formation: Fischer indole synthesis using phenylhydrazine and ketones.
Functionalization: Electrophilic aromatic substitution to introduce methoxy groups.
Coupling: Amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or biocatalysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Alkylated or acylated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxy-1-methylindole-2-carboxamide: Lacks the thiadiazole moiety.
1-Methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide: Lacks the methoxy groups.
Uniqueness
The presence of both methoxy groups and the thiadiazole moiety in 5,6-dimethoxy-1-methyl-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)-1H-indole-2-carboxamide may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H20N4O4S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
5,6-dimethoxy-1-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]indole-2-carboxamide |
InChI |
InChI=1S/C18H20N4O4S/c1-22-11-9-15(25-3)14(24-2)8-10(11)7-12(22)16(23)19-18-21-20-17(27-18)13-5-4-6-26-13/h7-9,13H,4-6H2,1-3H3,(H,19,21,23) |
InChI Key |
FJAUPQNUBBBFQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=C1C(=O)NC3=NN=C(S3)C4CCCO4)OC)OC |
Origin of Product |
United States |
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